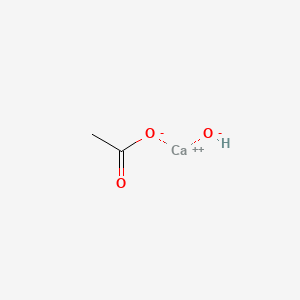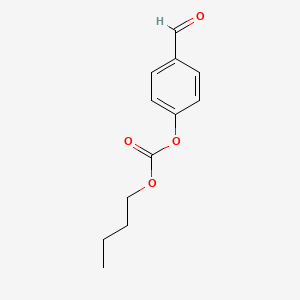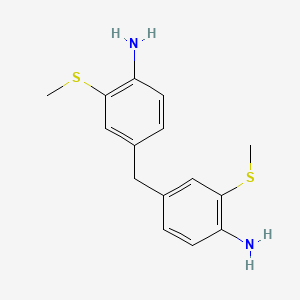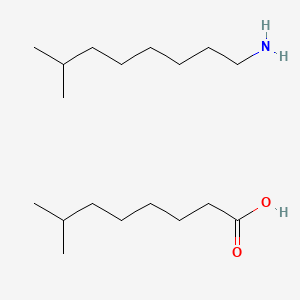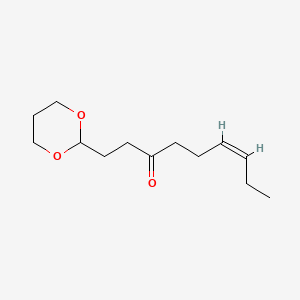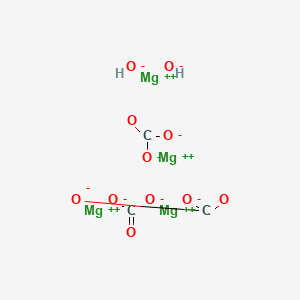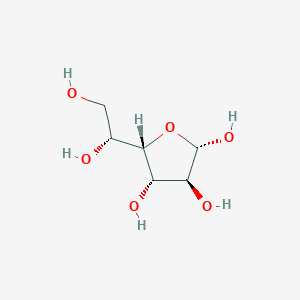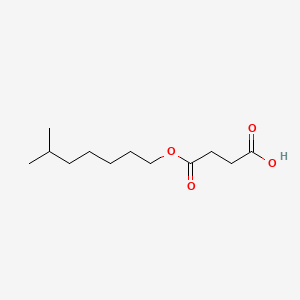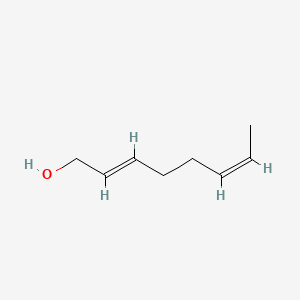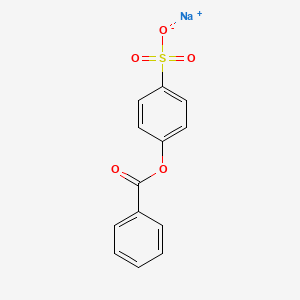
Sodium benzoyloxybenzene-4-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium benzoyloxybenzene-4-sulfonate is an organic compound with the chemical formula C13H10NaO5S. It is a sodium salt derived from benzoyloxybenzene-4-sulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium benzoyloxybenzene-4-sulfonate can be synthesized through the sulfonation of benzoyloxybenzene. The reaction typically involves the use of sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) as sulfonating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfonate group at the para position of the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where benzoyloxybenzene is treated with sulfur trioxide or chlorosulfonic acid. The reaction mixture is then neutralized with sodium hydroxide (NaOH) to form the sodium salt. The product is purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium benzoyloxybenzene-4-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Various substituted benzoyloxybenzene derivatives.
Applications De Recherche Scientifique
Sodium benzoyloxybenzene-4-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonated aromatic compounds.
Biology: The compound is used in biochemical assays and as a surfactant in various biological experiments.
Industry: this compound is used in the production of detergents, emulsifiers, and other surfactant-based products.
Mécanisme D'action
The mechanism of action of sodium benzoyloxybenzene-4-sulfonate involves its interaction with molecular targets through its sulfonate group. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and other biomolecules. This interaction can alter the structure and function of the target molecules, leading to various biological effects. The compound can also act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic substances.
Comparaison Avec Des Composés Similaires
Sodium benzoyloxybenzene-4-sulfonate can be compared with other sulfonated aromatic compounds such as:
Sodium dodecylbenzene sulfonate: A widely used surfactant in detergents and cleaning products.
Sodium p-toluenesulfonate: Used as a reagent in organic synthesis and as a surfactant.
Sodium benzenesulfonate: Another common sulfonated compound with applications in various industries.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of benzoyloxy and sulfonate groups. This combination imparts distinct chemical reactivity and surfactant properties, making it valuable in specialized applications.
Propriétés
Numéro CAS |
66531-87-1 |
|---|---|
Formule moléculaire |
C13H9NaO5S |
Poids moléculaire |
300.26 g/mol |
Nom IUPAC |
sodium;4-benzoyloxybenzenesulfonate |
InChI |
InChI=1S/C13H10O5S.Na/c14-13(10-4-2-1-3-5-10)18-11-6-8-12(9-7-11)19(15,16)17;/h1-9H,(H,15,16,17);/q;+1/p-1 |
Clé InChI |
OVONNAXAHAIEDF-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





